3-(Methoxycarbonyl)pyrazine-2-carboxylic acid physical properties
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid
Introduction
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS No: 73763-86-7) is a disubstituted pyrazine derivative that serves as a valuable heterocyclic building block in various scientific domains, particularly in medicinal chemistry and materials science. As a close analog of pyrazinoic acid, the active metabolite of the first-line antituberculosis drug pyrazinamide, its derivatives are of significant interest in the development of novel therapeutic agents.[1][2] Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, enabling researchers to design robust synthetic routes, develop appropriate analytical methods, and formulate it for biological screening.
This guide provides a comprehensive technical overview of the core physical and chemical properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and experimental methodologies required for its characterization.
Core Molecular and Physical Properties
The structural arrangement of a carboxylic acid and a methyl ester on adjacent positions of the pyrazine ring dictates the compound's chemical behavior, including its acidity, polarity, and potential for hydrogen bonding.
Caption: Molecular Structure of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.
The key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | - |
| Synonyms | 3-(Methoxycarbonyl)-2-pyrazinecarboxylic acid | [3] |
| CAS Number | 73763-86-7 | [3] |
| Molecular Formula | C₇H₆N₂O₄ | [3][4] |
| Molecular Weight | 182.14 g/mol | [3] |
| Physical Form | Powder | [3] |
| Melting Point | 116-117 °C | [3] |
| InChIKey | ZKBPWGREDZWROM-UHFFFAOYSA-N | [3][4] |
| SMILES | COC(=O)C1=NC=CN=C1C(=O)O | [4] |
| pKa (estimated) | ~3-5 | [2][5] |
| Solubility | Data not readily available. Expected to have moderate solubility in polar organic solvents like methanol, DMSO, and limited solubility in water and nonpolar solvents. | - |
Spectroscopic and Analytical Characterization
A robust analytical characterization is essential to confirm the identity and purity of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals.
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Pyrazine Protons: Two doublets in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the two protons on the pyrazine ring. Their mutual coupling will result in a characteristic splitting pattern.
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Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to three protons, corresponding to the methyl group of the ester.
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Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton. This signal may be exchangeable with D₂O and its chemical shift can be highly dependent on concentration and solvent.
-
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¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals.
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Carbonyl Carbons: Two signals in the downfield region (δ 160-175 ppm), one for the carboxylic acid carbonyl and one for the ester carbonyl.
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Pyrazine Carbons: Four signals in the aromatic region (δ 140-155 ppm), two of which will be quaternary (substituted) and two will be CH carbons.
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Methoxy Carbon: A signal around δ 53-55 ppm corresponding to the O-CH₃ group.
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Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[6]
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O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
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C=O Stretches: Two distinct carbonyl absorption bands are expected in the region of 1680-1750 cm⁻¹. The ester carbonyl will typically appear at a higher frequency (~1720-1740 cm⁻¹) than the carboxylic acid carbonyl (~1680-1710 cm⁻¹), which is broadened by hydrogen bonding.
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (182.14). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, 31 Da) or the carboxyl group (-COOH, 45 Da).
Experimental Protocols for Property Determination
To ensure data integrity, physical properties must be determined using standardized and validated protocols.
Workflow for Physical Property Characterization
The following workflow illustrates a logical sequence for characterizing a new batch of the compound, ensuring a systematic and self-validating approach.
Caption: A logical workflow for the experimental characterization of physical properties.
Protocol: Melting Point Determination
Principle: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.
Methodology:
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Sample Preparation: Finely powder a small amount of the crystalline sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (116 °C).
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Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
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Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.
Protocol: Qualitative Solubility Assessment
Principle: Understanding a compound's solubility profile is critical for its use in synthesis, purification, and biological assays. This protocol establishes solubility in a range of common laboratory solvents.
Methodology:
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Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, methanol, ethanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
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Sample Addition: Add approximately 5-10 mg of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid to each vial.
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Observation at Room Temperature: Agitate each vial vigorously for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
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Gentle Heating: For samples that are not fully soluble, gently warm the vial (e.g., to 40-50 °C) and observe any change in solubility. This helps distinguish between poor solubility and a slow dissolution rate.
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Classification: Classify the solubility as "freely soluble" (>50 mg/mL), "soluble" (10-50 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL) based on the observations. This systematic approach provides a reliable profile for future experimental design.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound presents moderate hazards as outlined by the Globally Harmonized System (GHS).
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
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Always handle this compound in a well-ventilated area or a chemical fume hood.
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Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
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Avoid generating dust during handling.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a well-defined crystalline solid with a sharp melting point indicative of its typical purity as a chemical reagent. Its structure, containing both a hydrogen bond donor (carboxylic acid) and acceptors (ester, ring nitrogens), suggests moderate polarity. The key characterization data presented in this guide, including expected spectroscopic signatures and standardized protocols for physical property determination, provide a solid foundation for scientists incorporating this versatile building block into their research and development programs. Adherence to the outlined safety protocols is imperative for its safe handling and use.
References
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PubChemLite. (n.d.). 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (C7H6N2O4). Retrieved March 7, 2026, from [Link]
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Zatloukal, M., et al. (2018). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. PMC. Retrieved March 7, 2026, from [Link]
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Wikipedia. (n.d.). Pyrazinoic acid. Retrieved March 7, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Approximate pKa chart of the functional groups. Retrieved March 7, 2026, from [Link]
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